molecular formula C6H10N4 B2637471 2-(2-Aminoethyl)pyrimidin-4-amine CAS No. 933703-17-4

2-(2-Aminoethyl)pyrimidin-4-amine

Cat. No.: B2637471
CAS No.: 933703-17-4
M. Wt: 138.174
InChI Key: ZWXRORDTIFUIBK-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminoethyl group at the 2-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method involves the reaction of 2-chloropyrimidine with ethylenediamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Aminoethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function. Additionally, the pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Lacks the aminoethyl group, making it less versatile in forming derivatives.

    4-Aminopyrimidine: Similar structure but without the aminoethyl group, limiting its applications.

    2-(2-Aminoethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.

Uniqueness

2-(2-Aminoethyl)pyrimidin-4-amine is unique due to the presence of both an aminoethyl group and an amino group on the pyrimidine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(2-aminoethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-3-1-6-9-4-2-5(8)10-6/h2,4H,1,3,7H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXRORDTIFUIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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